2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

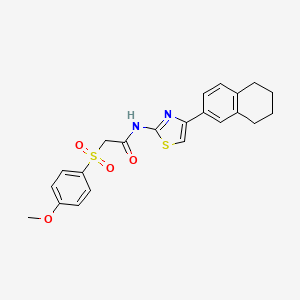

2-((4-Methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-methoxyphenylsulfonyl group and a tetrahydronaphthalene-substituted thiazole moiety.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)14-21(25)24-22-23-20(13-29-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFVSUBZMUTBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a novel synthetic molecule notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a methoxyphenyl sulfonyl group, and a tetrahydronaphthalene moiety. Its molecular formula is C19H22N2O3S.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to enhance binding affinity to various enzymes and receptors, potentially modulating their activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The thiazole moiety is particularly noted for its role in cytotoxicity against various cancer cell lines. For instance:

- Activity : Compounds with thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells.

- Mechanism : These compounds often induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant potential. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models:

- Case Study : A study demonstrated that thiazole derivatives could eliminate tonic extensor phases in animal models, suggesting significant anticonvulsant activity .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains:

| Compound | IC50 (µg/mL) | Target Organism |

|---|---|---|

| This compound | <10 | Staphylococcus aureus |

| Control (e.g., Norfloxacin) | 15 | Staphylococcus aureus |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The compound was synthesized through a multi-step reaction involving the coupling of thiazole and sulfonamide precursors under controlled conditions to ensure high yield and purity.

- Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against cancer cell lines with an IC50 value comparable to established chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the methoxyphenyl group can enhance biological activity, highlighting the importance of functional group positioning in drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.